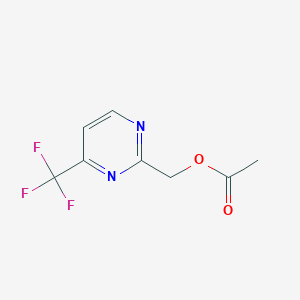

(4-(Trifluoromethyl)pyrimidin-2-yl)methyl acetate

CAS No.: 1333222-31-3

Cat. No.: VC15956657

Molecular Formula: C8H7F3N2O2

Molecular Weight: 220.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1333222-31-3 |

|---|---|

| Molecular Formula | C8H7F3N2O2 |

| Molecular Weight | 220.15 g/mol |

| IUPAC Name | [4-(trifluoromethyl)pyrimidin-2-yl]methyl acetate |

| Standard InChI | InChI=1S/C8H7F3N2O2/c1-5(14)15-4-7-12-3-2-6(13-7)8(9,10)11/h2-3H,4H2,1H3 |

| Standard InChI Key | OTWRUQYRTHGHCF-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)OCC1=NC=CC(=N1)C(F)(F)F |

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Structure

The systematic name “(4-(Trifluoromethyl)pyrimidin-2-yl)methyl acetate” denotes a pyrimidine ring (a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3) substituted with a trifluoromethyl group (-CF) at the 4-position and a methyl acetate group (-OCOCH) at the 2-position. The acetate moiety is esterified to the methyl group attached to the pyrimidine nitrogen.

Structural Insights:

-

Pyrimidine Core: Provides aromatic stability and serves as a scaffold for functionalization.

-

Trifluoromethyl Group: Enhances lipophilicity and metabolic stability, common in agrochemicals and pharmaceuticals .

-

Methyl Acetate: Introduces steric bulk and polarity, influencing solubility and reactivity.

Physicochemical Properties

Data collated from chemical databases and computational predictions are summarized below:

Stability and Reactivity

The trifluoromethyl group confers electron-withdrawing effects, potentially stabilizing the pyrimidine ring against electrophilic attack. The methyl acetate group may undergo hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Synthesis and Manufacturing

Example Pathway (Hypothetical):

-

Step 1: 4-Trifluoromethylpyrimidin-2-ol + Chloromethyl acetate → (4-(Trifluoromethyl)pyrimidin-2-yl)methyl chloride (via SN2).

-

Step 2: Quench with aqueous base to form the acetate ester.

Industrial Production

EvitaChem lists this compound as “In Stock”, indicating scalable synthesis. Custom synthesis services often employ high-throughput screening for optimal yields.

Applications in Research and Industry

Pharmaceutical Intermediates

Recent Advances and Future Directions

Patent Analysis

The surge in trifluoromethylpyrimidine patents highlights industrial interest. Future research may explore:

-

Structure-Activity Relationships (SAR): Optimizing substituents for target selectivity.

-

Green Synthesis: Catalytic methods to reduce waste.

Computational Modeling

In silico studies could predict binding affinities for disease targets, accelerating drug discovery.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume